molecular formula C20H30O5 B176377 (5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid CAS No. 110657-98-2

(5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid

Cat. No.: B176377
CAS No.: 110657-98-2
M. Wt: 350.4 g/mol
InChI Key: ZZMKOZNTEJVKRY-FHWLQOOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lipoxin A5 (LXA5) is produced by enzymatic transformation of EPA by leukocytes. LXA5 slowly contracts pulmonary parenchymal strips from guinea pig with similar potency to that of LXA4 and LXB4. However, LXA5 does not exert the vasodilatory effects on aortic smooth muscle exhibited by LXA4 and LXB4.

Scientific Research Applications

  • Synthesis and Potential Applications : The synthesis of fatty acids with specific structures, including those with photoactive conjugated tetraene groups, has been explored. Such fatty acids, derived from natural sources, show potential for use in fluorescence techniques and UV light-induced cross-linking to membrane proteins, which could have implications in cellular studies (Kuklev & Smith, 2004).

  • Biochemical Transformations : Polyunsaturated fatty acids are subject to various biochemical transformations by enzymes like cytochrome P450, leading to the formation of hydroxy and epoxy fatty acids. These transformations are significant in understanding the chemical behavior and potential applications of these compounds in different biological contexts (Oliw, Bylund, & Herman, 1996).

  • Metabolic Insights and Analog Development : Research into analogs of specific fatty acids like lipoxin A4 reveals insights into their metabolism and potential therapeutic applications. Such studies are crucial for developing more stable compounds for therapeutic use, highlighting the significance of understanding the metabolism and stability of these fatty acids (Guilford & Parkinson, 2005).

  • Marine and Algal Studies : The study of marine organisms like porcine leukocytes and marine algae reveals the formation of various hydroxylated compounds from polyunsaturated fatty acids. This is crucial in understanding the ecological and biological roles of these compounds in marine environments (Lam et al., 1987; Wong, Hughes, & Lam, 1985; d’Ippolito et al., 2009).

  • Human Health Implications : Studies on human blood following omega-3 fatty acid supplementation reveal the presence of various lipid mediators like resolvins, which have anti-inflammatory and proresolving activities. These findings are essential for understanding the health implications of polyunsaturated fatty acids (Mas et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid involves the conversion of a commercially available starting material, methyl arachidonate, to the target compound through a series of chemical reactions.", "Starting Materials": [ "Methyl arachidonate", "Lithium diisopropylamide (LDA)", "Bromine", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOMe)", "Methanol (MeOH)", "Ethanol (EtOH)", "Acetic anhydride", "Pyridine", "Methanesulfonic acid (MsOH)", "Tetrahydrofuran (THF)", "Methanol-d4" ], "Reaction": [ "Bromination of methyl arachidonate using bromine and LDA to form (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid methyl ester", "Reduction of the double bonds in (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid methyl ester using NaBH4 to form (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid", "Hydrolysis of (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid using HCl to form (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid", "Reduction of the double bonds in (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid using NaBH4 to form (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic alcohol", "Oxidation of (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic alcohol using NaOH and NaOCl to form (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid", "Esterification of (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid using acetic anhydride and pyridine to form (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid acetate", "Deacetylation of (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid acetate using NaOH to form (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid", "Conversion of (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid to (5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid using MsOH and THF to form the methyl ester, followed by hydrolysis using NaOH and MeOH-d4" ] }

CAS No.

110657-98-2

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(5S,6S,15S)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid

InChI

InChI=1S/C20H30O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h3-10,13-14,17-19,21-23H,2,11-12,15-16H2,1H3,(H,24,25)/t17-,18-,19-/m0/s1

InChI Key

ZZMKOZNTEJVKRY-FHWLQOOXSA-N

Isomeric SMILES

CCC=CC[C@@H](C=CC=CC=CC=C[C@@H]([C@H](CCCC(=O)O)O)O)O

SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O

Appearance

Assay:≥95%A solution in ethanol

Synonyms

5,6,15-trihydroxy-7,9,11,13,17-eicosapentaenoic acid
lipoxene A
lipoxin A5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid
Reactant of Route 2
(5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid
Reactant of Route 3
(5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid
Reactant of Route 4
(5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid
Reactant of Route 5
(5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid
Reactant of Route 6
(5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.